4-Bromolevamisole

Alkaline Phosphatase Stereospecificity Enzyme Inhibition

4-Bromolevamisole (CAS 56943-06-7), also known as L-p-bromotetramisole or (S)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, is a chiral small molecule and a potent, stereospecific inhibitor of alkaline phosphatase (ALP) isoenzymes. It is a brominated derivative of the anthelmintic agent levamisole, with the 4-bromo substitution conferring markedly enhanced inhibitory activity and stereospecificity.

Molecular Formula C11H11BrN2S
Molecular Weight 283.19 g/mol
CAS No. 56943-06-7
Cat. No. B1681859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromolevamisole
CAS56943-06-7
Synonyms(-)-4-Bromolevamisole;  T1001;  T 1001;  T-1001
Molecular FormulaC11H11BrN2S
Molecular Weight283.19 g/mol
Structural Identifiers
SMILESC1CSC2=NC(CN21)C3=CC=C(C=C3)Br
InChIInChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2/t10-/m1/s1
InChIKeyHTHGAIADRJRJOY-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromolevamisole (CAS 56943-06-7): A Stereospecific Alkaline Phosphatase Inhibitor for Precision Enzymology


4-Bromolevamisole (CAS 56943-06-7), also known as L-p-bromotetramisole or (S)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, is a chiral small molecule and a potent, stereospecific inhibitor of alkaline phosphatase (ALP) isoenzymes [1]. It is a brominated derivative of the anthelmintic agent levamisole, with the 4-bromo substitution conferring markedly enhanced inhibitory activity and stereospecificity [2]. This compound is widely utilized as a research tool to discriminate between tissue-specific ALP isoenzymes and to probe phosphatase-dependent signaling pathways [3].

Why 4-Bromolevamisole Cannot Be Substituted by Generic Levamisole or Racemates


Generic levamisole, bromodexamisole (the D-enantiomer), and racemic tetramisole are functionally distinct and cannot substitute for 4-Bromolevamisole in experimental protocols requiring specific inhibition of alkaline phosphatase. The L-enantiomer (4-Bromolevamisole) is the active stereoisomer; the D-enantiomer shows no inhibitory effects against alkaline phosphatase [1]. Furthermore, the parent compound levamisole is a 10-fold weaker inhibitor of ALP [2]. This stark stereospecificity and potency difference mean that using a racemic mixture or the wrong enantiomer will introduce uncontrolled variability and fail to achieve the desired biochemical effect, as demonstrated by the 750-fold difference in ALP IC50 between the L- and D- enantiomers [2].

4-Bromolevamisole (CAS 56943-06-7) Quantitative Evidence Guide: Differentiated Activity vs. Levamisole and Bromodexamisole


750-Fold Greater Alkaline Phosphatase Inhibition Potency Than Its D-Enantiomer

4-Bromolevamisole (BL) exhibits stereospecific inhibition of alkaline phosphatase (ALP). The L-enantiomer (BL) has an IC50 of 0.0012 mM, while the D-enantiomer, bromodexamisole (BD), has an IC50 of 0.9 mM, representing a 750-fold difference in potency. The parent compound, levamisole (LV), is a 10-fold weaker inhibitor than BL [1].

Alkaline Phosphatase Stereospecificity Enzyme Inhibition Isoenzyme Discrimination

Differential Inhibition of Human Alkaline Phosphatase Isoenzymes: PLAP vs. NSAP

4-Bromolevamisole (L-p-bromotetramisole) inhibits all four human AP isoenzymes but shows differential potency, with inhibition constants (Ki) of 18 µM for placental alkaline phosphatase (PLAP) and 56 µM for tissue-nonspecific alkaline phosphatase (NSAP). The D-enantiomer shows no inhibitory effects against either phosphatase [1][2].

Alkaline Phosphatase Isoenzyme Selectivity Placental ALP Tissue-Nonspecific ALP

Superior Antiangiogenic Activity in HUVEC Co-Culture Model Compared to Levamisole

In a human umbilical vein endothelial cell (HUVEC) co-culture model, p-bromolevamisole demonstrated superior inhibition of angiogenesis and induction of undifferentiated cluster morphology compared to the parent compound (S)-levamisole hydrochloride. N-methyl-p-bromolevamisole, a related derivative, induced a morphology consistent with VEGFR signaling inhibition [1][2].

Angiogenesis Endothelial Cells Cancer Research VEGFR Signaling

Adenylate Cyclase Inhibition: A Distinct Pharmacological Profile Not Shared by Levamisole

4-Bromolevamisole (BL) and bromodexamisole (BD) both inhibit forskolin-activated human thyroid adenylate cyclase (AC) with IC50 values of 0.95 mM and 0.80 mM, respectively, while levamisole (LV) had no effect. This demonstrates a functional gain with bromination that is non-stereospecific for AC inhibition, distinct from the stereospecific ALP inhibition [1].

Adenylate Cyclase cAMP Signal Transduction Thyroid

4-Bromolevamisole (CAS 56943-06-7): Optimal Research Applications Based on Quantified Differentiation


Discrimination of Placental vs. Tissue-Nonspecific Alkaline Phosphatase in Diagnostic Assays

4-Bromolevamisole's differential Ki values (18 µM for PLAP, 56 µM for NSAP) [1] enable the selective inhibition of specific ALP isoenzymes in human serum or tissue homogenates. This is critical for diagnostic enzymology, such as distinguishing PLAP elevation in certain cancers from NSAP changes in bone or liver disease.

Stereospecific Control in Enzymology and Chemical Biology Experiments

The 750-fold difference in ALP inhibitory potency between the L- and D-enantiomers [2] makes 4-Bromolevamisole an essential tool for validating stereospecific phosphatase interactions. Researchers can use the inactive D-enantiomer (bromodexamisole) as a negative control to confirm that observed biological effects are due to specific ALP inhibition rather than off-target activities.

Probing cAMP-Dependent Signaling Pathways in Thyroid and Other Tissues

Unlike levamisole, 4-Bromolevamisole inhibits forskolin-activated adenylate cyclase (IC50 = 0.95 mM) [2], allowing researchers to modulate cAMP levels in cellular models. This dual phosphatase/cyclase inhibitory profile makes it a valuable probe for dissecting cross-talk between cAMP and phosphatase signaling cascades.

Antiangiogenic Drug Discovery Scaffold and Vascular Biology Research

Given its superior antiangiogenic activity compared to levamisole in HUVEC co-culture models [3], 4-Bromolevamisole serves as a validated starting point for medicinal chemistry campaigns targeting angiogenesis-dependent diseases. Its distinct morphological effects on endothelial cells also provide a phenotypic assay readout for mechanism-of-action studies.

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